(2-Chloro-1,3-thiazol-4-yl)methanesulfonamide (2-Chloro-1,3-thiazol-4-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17813017
InChI: InChI=1S/C4H5ClN2O2S2/c5-4-7-3(1-10-4)2-11(6,8)9/h1H,2H2,(H2,6,8,9)
SMILES:
Molecular Formula: C4H5ClN2O2S2
Molecular Weight: 212.7 g/mol

(2-Chloro-1,3-thiazol-4-yl)methanesulfonamide

CAS No.:

Cat. No.: VC17813017

Molecular Formula: C4H5ClN2O2S2

Molecular Weight: 212.7 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-1,3-thiazol-4-yl)methanesulfonamide -

Specification

Molecular Formula C4H5ClN2O2S2
Molecular Weight 212.7 g/mol
IUPAC Name (2-chloro-1,3-thiazol-4-yl)methanesulfonamide
Standard InChI InChI=1S/C4H5ClN2O2S2/c5-4-7-3(1-10-4)2-11(6,8)9/h1H,2H2,(H2,6,8,9)
Standard InChI Key ZUXWRWYCCZODLU-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(S1)Cl)CS(=O)(=O)N

Introduction

(2-Chloro-1,3-thiazol-4-yl)methanesulfonamide is a chemical compound characterized by its unique thiazole ring structure and a sulfonamide functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial properties. It is primarily classified under the categories of thiazole derivatives and sulfonamides, which are known for their diverse applications in pharmaceuticals and organic synthesis.

Synthesis and Reaction Mechanisms

The synthesis of (2-Chloro-1,3-thiazol-4-yl)methanesulfonamide typically involves nucleophilic substitution reactions. The nitrogen atom of methanesulfonamide attacks the carbon atom adjacent to the chlorine in the thiazole ring, leading to the formation of the compound. Reaction conditions can be adjusted to favor the desired product while minimizing side reactions.

Biological Activities and Applications

(2-Chloro-1,3-thiazol-4-yl)methanesulfonamide exhibits notable biological activities, including:

  • Antimicrobial Activity: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics and antifungal drugs.

  • Anticancer Potential: Preliminary studies suggest that it may have anticancer effects by inducing apoptosis in cancer cell lines.

  • Industrial Applications: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems effectively.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets in biological systems. As an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in bacteria and fungi, leading to their death.

Similar Compounds and Comparisons

Several compounds share structural similarities with (2-Chloro-1,3-thiazol-4-yl)methanesulfonamide. Notable examples include:

Compound NameStructural FeaturesBiological Activity
SulfathiazoleSimilar thiazole ring structureAntimicrobial agent
RitonavirContains a thiazole ringAntiretroviral drug
AbafunginThiazole moietyAntifungal drug

Future Research Directions

Future research should focus on optimizing the synthesis process and exploring the full potential of (2-Chloro-1,3-thiazol-4-yl)methanesulfonamide in medicinal chemistry. This includes further investigation into its anticancer properties and its potential as a building block for more complex heterocyclic compounds.

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